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Compound of Interest

Compound Name: Clofibroyl-CoA

Cat. No.: B008600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Clofibroyl-CoA with other commonly

used Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists in a research

context. Due to the limited availability of direct experimental data on Clofibroyl-CoA, this guide

leverages data from its precursor, clofibric acid, to provide a comparative framework against

other well-characterized PPARα agonists such as fenofibric acid (the active form of fenofibrate)

and WY-14643.

Introduction to PPARα and its Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that

play crucial roles in lipid and glucose metabolism.[1] The PPAR family consists of three

subtypes: PPARα, PPARγ, and PPARβ/δ.[1] PPARα is highly expressed in tissues with high

fatty acid catabolism rates, such as the liver, heart, and kidney.[2] Its activation leads to the

regulation of genes involved in fatty acid uptake, transport, and oxidation.[3]

PPARα agonists are a class of compounds that bind to and activate PPARα. These are widely

used in research to study lipid metabolism and as therapeutic agents for dyslipidemia.[4]

Fibrates, such as clofibrate and fenofibrate, are well-known PPARα agonists.[5] In the body,

clofibrate is hydrolyzed to its active form, clofibric acid, which is then converted to Clofibroyl-
CoA to act as the direct ligand for PPARα.
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Comparative Analysis of PPARα Agonists
This section provides a comparative overview of Clofibroyl-CoA (via clofibric acid) and other

prominent PPARα agonists based on their potency, efficacy, and selectivity.

Data Presentation: Potency and Efficacy of PPARα
Agonists
The following table summarizes the half-maximal effective concentrations (EC50) of various

PPARα agonists from in vitro studies. A lower EC50 value indicates higher potency.

Agonist Assay Type Species EC50 Reference

Clofibric Acid
Luciferase

Reporter Assay
Human ~574 µM [6]

Luciferase

Reporter Assay

Human, Murine,

Xenopus

Active, but no

EC50 provided
[2]

Fenofibric Acid
Luciferase

Reporter Assay
Human 9.47 µM [7]

WY-14643
Luciferase

Reporter Assay
Murine 0.63 µM [8]

Luciferase

Reporter Assay
Human 5.0 µM [8]

GW7647
Luciferase

Reporter Assay
Human 6 nM [8]

Note: Direct EC50 values for Clofibroyl-CoA are not readily available in the literature. The

data for clofibric acid suggests it is a relatively low-potency PPARα agonist compared to other

synthetic agonists like fenofibric acid and WY-14643.[6]

Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
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Upon activation by an agonist, PPARα forms a heterodimer with the Retinoid X Receptor

(RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator

Response Elements (PPREs) in the promoter region of target genes, leading to the

transcription of genes involved in lipid metabolism.[5]
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Figure 1. Simplified PPARα signaling pathway upon agonist binding.

Experimental Workflow: In Vitro PPARα Activation Assay
A common method to assess the activity of PPARα agonists is the luciferase reporter gene

assay. This assay measures the ability of a compound to activate a reporter gene (luciferase)

that is under the control of a PPRE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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